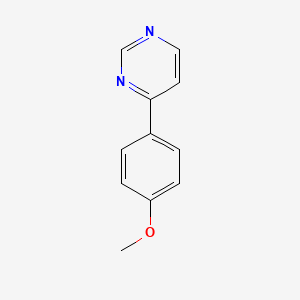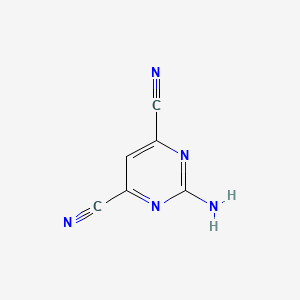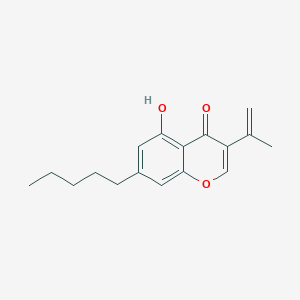
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the fifth position, a pentyl chain at the seventh position, and a prop-1-en-2-yl group at the third position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-ketoesters, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The pentyl and prop-1-en-2-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the chromen-4-one core may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group and chromen-4-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one
- 5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-1-benzopyran-4-one derivatives
Uniqueness
5-Hydroxy-7-pentyl-3-(prop-1-en-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
88682-05-7 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-hydroxy-7-pentyl-3-prop-1-en-2-ylchromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-4-5-6-7-12-8-14(18)16-15(9-12)20-10-13(11(2)3)17(16)19/h8-10,18H,2,4-7H2,1,3H3 |
InChI Key |
CVKNQVIWIWBZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC=C(C2=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
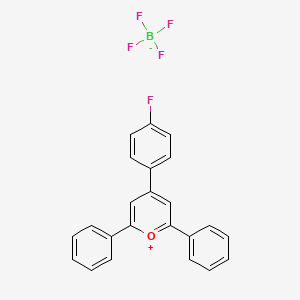
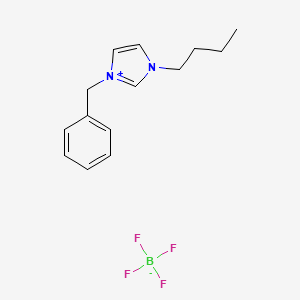
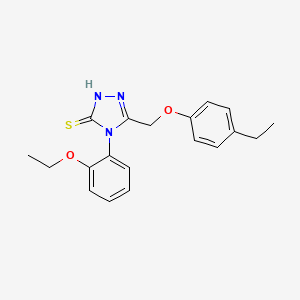
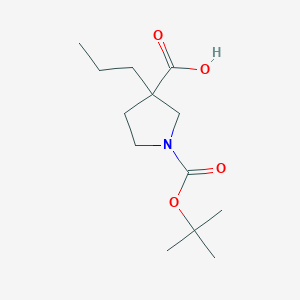
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
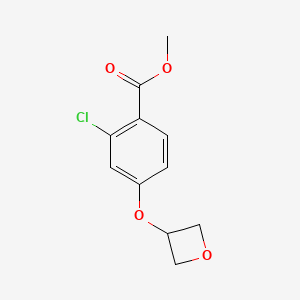
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
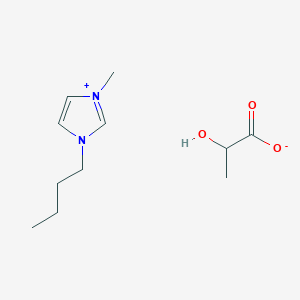
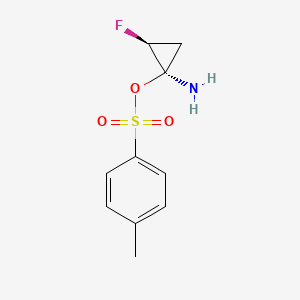
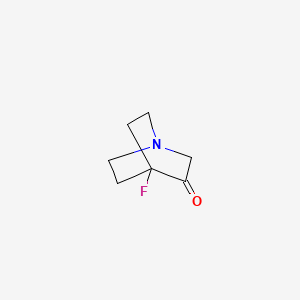
![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
